Lff-571

説明

特性

CAS番号 |

1160959-55-6 |

|---|---|

分子式 |

C60H63N13O13S6 |

分子量 |

1366.6 g/mol |

IUPAC名 |

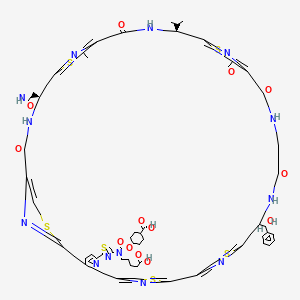

4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |

InChIキー |

GNLYKLDXQZHYTR-QWSGWXDSSA-N |

SMILES |

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |

異性体SMILES |

CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C |

正規SMILES |

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

LFF-571; LFF571; LFF 571 |

製品の起源 |

United States |

Foundational & Exploratory

LFF-571: A Comprehensive Technical Guide on a Novel Thiopeptide Antibiotic for Clostridioides difficile Infection

This guide provides an in-depth analysis of LFF-571, a novel semisynthetic thiopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, mechanism of action, efficacy, and relevant experimental protocols.

Introduction and Chemical Identity

This compound is an investigational antimicrobial agent that has demonstrated significant potency against Gram-positive bacteria, most notably Clostridioides difficile, the leading cause of antibiotic-associated diarrhea.[1] Developed as a semisynthetic derivative of the natural product GE2270 A, this compound represents a promising therapeutic candidate with a novel mechanism of action targeting a clinically unprecedented molecular target.[2][3] Its development has been driven by the urgent need for new treatments for C. difficile infection (CDI), a condition where treatment failures and high recurrence rates with standard therapies like vancomycin and metronidazole are significant clinical challenges.[4][5]

Chemical Structure and Properties

This compound is a complex macrocyclic thiopeptide.[1] Its intricate structure is fundamental to its specific interaction with its molecular target.

-

IUPAC Name: 4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid[6]

-

CAS Number: 1160959-55-6[6]

-

Molecular Formula: C60H63N13O13S6[6]

-

SMILES String: CC1C2=NC(=CS2)C3=NC(=CS3)C(=O)NC(C(C)C)C(=O)NC4=C(N=CS4)C(NC(=O)C5=NC(=CS5)C(NC(=O)C(CC(N)=O)NC(=O)C6=C(C=CC=C6)N(C1=O)C(O)C7=CC=CC=C7)C(C)OC)CCC(O)=O (Note: SMILES can vary, this is a representative string).

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial activity of this compound stems from its highly specific inhibition of bacterial protein synthesis.[7][8] Unlike many other protein synthesis inhibitors that target the ribosome, this compound acts on a crucial accessory factor, the elongation factor Tu (EF-Tu).[1][2][9]

Molecular Target: Elongation Factor Tu (EF-Tu)

EF-Tu is a ubiquitous and essential GTP-binding protein in bacteria. Its primary role is to deliver aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds with high affinity to bacterial EF-Tu, with a dissociation constant (Kd) for C. difficile EF-Tu•GDP of approximately 130 nM.[2] This binding event physically obstructs the formation of the EF-Tu•GTP•aa-tRNA ternary complex, thereby preventing the delivery of the amino acid-carrying tRNA to the ribosome.[2][3][7] The consequence is a potent and specific blockade of translation, leading to bacterial growth arrest and cell death.[7]

Caption: this compound inhibits protein synthesis by binding to EF-Tu.

Inhibition of Toxin Production

A significant and clinically relevant consequence of this compound's mechanism is its ability to reduce the production of toxins A and B by C. difficile.[9] These toxins are the primary virulence factors responsible for the symptoms of CDI, including diarrhea and mucosal inflammation.[9] Studies have shown that even at sub-inhibitory concentrations (concentrations below those required to halt bacterial growth), this compound can significantly decrease the levels of toxins A and B in culture supernatants.[9][10] This effect is a direct result of inhibiting the protein synthesis machinery responsible for producing these toxins and differentiates this compound from agents like vancomycin and metronidazole, which can sometimes increase toxin levels at sub-inhibitory concentrations.[9]

Efficacy and Antimicrobial Spectrum

This compound exhibits potent and targeted activity against a range of Gram-positive bacteria, with particularly notable efficacy against C. difficile. Its spectrum of activity is a key attribute, as it largely spares Gram-negative anaerobes that constitute a significant portion of the normal gut microbiota, potentially reducing the risk of dysbiosis.[4]

In Vitro Activity

The in vitro potency of this compound against C. difficile is superior to that of several standard-of-care antibiotics. Multiple studies have consistently demonstrated low Minimum Inhibitory Concentration (MIC) values.

| Organism | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Fidaxomicin MIC90 (µg/mL) |

| Clostridioides difficile | 0.25 - 0.5 | 1.0 - 2.0 | 0.5 - 2.0 | 0.5 |

| Enterococcus spp. | 0.06 | - | - | - |

| Staphylococcus aureus (incl. MRSA) | 0.125 | - | - | - |

Data compiled from multiple sources.[1][4][7][11]

This potent activity holds true across various C. difficile ribotypes, including the hypervirulent 027 strain.[11]

In Vivo and Clinical Efficacy

The efficacy of this compound has been validated in preclinical animal models and human clinical trials.

-

Hamster Model of CDI: In the Golden Syrian hamster model, this compound was more efficacious than vancomycin.[12][13][14] A 5 mg/kg dose of this compound significantly decreased the risk of death by 69% compared to a 20 mg/kg dose of vancomycin.[12][13][14] Crucially, this survival benefit was largely attributed to a lower rate of disease recurrence after the cessation of treatment.[12][13][14]

-

Phase II Clinical Trial (NCT01232595): A multicenter, randomized, active-controlled Phase II study compared the safety and efficacy of this compound (200 mg, four times daily) to vancomycin (125 mg, four times daily) in patients with moderate CDI.[15][16][17] The results demonstrated that this compound was non-inferior to vancomycin in achieving clinical cure at the end of therapy (90.6% for this compound vs. 78.3% for vancomycin in the per-protocol population).[16] While 30-day sustained cure rates were similar, analysis of toxin-confirmed cases suggested lower recurrence rates for this compound (19%) compared to vancomycin (25%).[17]

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is ideally suited for treating an infection localized to the gastrointestinal tract.

-

Absorption and Distribution: Following oral administration, this compound exhibits minimal systemic absorption.[1][5] In human studies, serum concentrations were very low, often near or below the lower limit of quantification (0.5 ng/mL).[1] The highest observed serum concentration in patients was 41.7 ng/mL.[5][18]

-

Fecal Concentration: Conversely, this compound achieves very high concentrations in the feces.[5][18] Levels at the end of a 10-day treatment course ranged from 107 to 12,900 µg/g.[5][18] These concentrations are thousands of times higher than the MIC90 for C. difficile, ensuring potent antimicrobial activity at the site of infection.[18]

-

Safety and Tolerability: this compound has been generally safe and well-tolerated in clinical trials.[1][16] The most common adverse events were gastrointestinal in nature, such as diarrhea, and were typically mild.[1] The incidence of adverse events was comparable to that of vancomycin.[16][17]

Mechanisms of Resistance

Understanding potential resistance mechanisms is critical for any new antimicrobial agent. For this compound, resistance is associated with specific mutations in its target, EF-Tu.

-

Target-Site Modification: Single-step mutations in the gene encoding EF-Tu can lead to reduced susceptibility to this compound.[7][8] Sequencing of resistant C. difficile mutants revealed a specific G260E substitution in the thiopeptide-binding pocket of EF-Tu.[7][8]

-

Frequency of Resistance: The frequency of selecting for these single-step resistant mutants is low, reported to be between <4.5 × 10⁻¹¹ and 1.2 × 10⁻⁹.[7][8]

-

Lack of Cross-Resistance: Importantly, the G260E mutation in EF-Tu does not confer cross-resistance to other clinically used antimicrobials for CDI, including vancomycin, metronidazole, or fidaxomicin.[7] This is a significant advantage, as it means this compound could remain effective even in settings where other drugs have failed.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This section provides a standardized protocol for determining the MIC of this compound against C. difficile using the broth microdilution method, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][9]

Materials

-

This compound analytical powder

-

Anaerobic Brucella agar plates supplemented with hemin, vitamin K1, and 5% laked sheep blood

-

Anaerobic broth (e.g., supplemented Brain Heart Infusion or Brucella broth)

-

Sterile 96-well microtiter plates

-

C. difficile isolate (e.g., ATCC 700057)

-

0.5 McFarland turbidity standard

-

Anaerobic chamber or gas-generating system

-

Spectrophotometer

Step-by-Step Methodology

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Further dilute this stock in anaerobic broth to create a working stock for serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

Subculture the C. difficile strain on supplemented Brucella agar and incubate anaerobically at 37°C for 24-48 hours.

-

Select several colonies and suspend them in anaerobic broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

-

Dilute this standardized suspension 1:100 in anaerobic broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Plate Preparation (Serial Dilution):

-

In a 96-well plate, add 100 µL of anaerobic broth to wells 2 through 12 in a designated row.

-

Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Do not add inoculum to well 12.

-

Incubate the plate anaerobically at 37°C for 48 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Caption: Workflow for determining the MIC of this compound.

Conclusion

This compound is a highly potent, narrow-spectrum antibiotic with a novel mechanism of action that makes it a strong candidate for the treatment of Clostridioides difficile infection. Its ability to inhibit bacterial protein synthesis by targeting EF-Tu, coupled with its capacity to reduce toxin production at sub-inhibitory concentrations, provides a dual-pronged therapeutic effect. The favorable pharmacokinetic profile, characterized by minimal systemic absorption and high fecal concentrations, ensures targeted delivery to the site of infection while minimizing systemic side effects. With a low propensity for resistance development and a lack of cross-resistance to existing therapies, this compound stands out as a significant advancement in the search for more effective and durable treatments for CDI.

References

-

Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1252–1257. [Link]

-

Leeds, J. A., & Singh, R. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a027002. [Link]

-

Citron, D. M., Tyrrell, K. L., Horsman, S., & Goldstein, E. J. C. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(8), 4463-5. [Link]

-

Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed, 56(8), 4463-5. [Link]

-

Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]

-

ResearchGate. (n.d.). Chemical structure of LFF571. ResearchGate. [Link]

-

Bhansali, S., et al. (2015). Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections. PubMed, 59(3), 1439-45. [Link]

-

Pertel, P., et al. (2014). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 58(7), 4030–4036. [Link]

-

ClinicalTrials.gov. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]

-

Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1439-1445. [Link]

-

Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. PubMed, 59(3), 1439-45. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. PubMed, 68(10), 2848-52. [Link]

-

precisionFDA. (n.d.). This compound. precisionFDA. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(3), 1252-1257. [Link]

-

Bhansali, S., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1439-1445. [Link]

-

Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

-

Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. Antimicrobial Agents and Chemotherapy, 56(8), 4463-4465. [Link]

-

Trzasko, A., et al. (2012). Efficacy of LFF571 in a hamster model of Clostridium difficile infection. PubMed, 56(8), 4463-5. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Europe PMC. [Link]

-

Frontiers. (2024). Exploring time-killing and biofilm inhibition potential of bioactive proteins extracted from two varieties of Pleurotus ostreatus. Frontiers. [Link]

Sources

- 1. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C60H63N13O13S6 | CID 42638236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Efficacy of LFF571 in a hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Exploring time-killing and biofilm inhibition potential of bioactive proteins extracted from two varieties of Pleurotus ostreatus [frontiersin.org]

LFF-571: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: A New Frontier in the Fight Against Clostridium difficile

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Clostridium difficile infection (CDI) stands as a prominent example of a challenging infectious disease, often associated with healthcare settings and significant patient morbidity and mortality. In this landscape, the discovery of LFF-571, a semisynthetic thiopeptide antibiotic, marked a significant advancement in the development of targeted therapies for CDI. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

The Genesis of this compound: From Natural Product to Optimized Drug Candidate

The story of this compound begins with the natural product GE2270 A, a thiopeptide antibiotic produced by the bacterium Planobispora rosea.[1] GE2270 A exhibited potent activity against a range of Gram-positive bacteria by inhibiting protein synthesis through a novel mechanism: targeting the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during translation. By binding to EF-Tu, GE2270 A effectively stalls protein synthesis, leading to bacterial cell death.

However, the therapeutic potential of GE2270 A was hampered by its poor physicochemical properties, particularly its low aqueous solubility, which limited its development as a clinical candidate.[3] This challenge prompted a dedicated medicinal chemistry program at Novartis aimed at optimizing the GE2270 A scaffold to improve its drug-like properties while retaining its potent antibacterial activity.

The key breakthrough in the development of this compound was the design and synthesis of 4-aminothiazolyl analogues of GE2270 A.[3] This strategic modification focused on enhancing aqueous solubility and improving the overall pharmacokinetic profile. A systematic structure-activity relationship (SAR) study led to the identification of a series of dicarboxylic acid derivatives that demonstrated a significant improvement in both solubility and efficacy compared to the parent natural product.[3][4] This rigorous optimization process ultimately culminated in the selection of this compound as a clinical candidate for the treatment of CDI.[3][4]

Mechanism of Action: A Targeted Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by specifically targeting and inhibiting the function of bacterial elongation factor Tu (EF-Tu).[2][5] This mechanism is highly specific to prokaryotic ribosomes, contributing to its selective activity against bacteria with minimal impact on eukaryotic cells.

The binding of this compound to EF-Tu prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, a critical step in the elongation cycle of protein synthesis.[6] This disruption effectively blocks the delivery of amino acids to the ribosome, leading to a complete shutdown of protein production and ultimately, bacterial cell death. The high affinity and specificity of this compound for bacterial EF-Tu make it a potent and targeted antimicrobial agent.

Signaling Pathway of this compound Inhibition

Caption: this compound binds to bacterial elongation factor Tu (EF-Tu), preventing the formation of the ternary complex and halting protein synthesis.

The Synthesis of this compound: A Semi-Synthetic Approach

The synthesis of this compound is a semi-synthetic process that begins with the fermentation of Planobispora rosea to produce the natural product GE2270 A. The subsequent chemical modifications are detailed in the international patent application WO 2009/074605 and the seminal publication by LaMarche et al. in the Journal of Medicinal Chemistry (2012).[2][3]

Fermentation and Isolation of GE2270 A

The initial step involves the cultivation of Planobispora rosea under controlled fermentation conditions to produce GE2270 A. Following fermentation, the natural product is extracted from the fermentation broth and purified using chromatographic techniques to yield the starting material for the chemical synthesis.

Chemical Synthesis of this compound from GE2270 A

The chemical synthesis of this compound from GE2270 A is a multi-step process that involves the modification of the C-terminal end of the molecule. The following is a generalized step-by-step methodology based on the available literature.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of the Ester Linkage

The ester linkage in the side chain of GE2270 A is selectively hydrolyzed under acidic conditions to yield the corresponding carboxylic acid intermediate. This step is crucial for enabling the subsequent amide coupling reaction.

-

Reagents: GE2270 A, acidic catalyst (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane).

-

Procedure: GE2270 A is dissolved in the solvent and treated with the acidic catalyst. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., HPLC). The solvent is then removed under reduced pressure to yield the crude carboxylic acid intermediate.

Step 2: Amide Coupling

The carboxylic acid intermediate is then coupled with a specific diamine linker, which is a key component of the this compound structure. This reaction is typically facilitated by a peptide coupling agent.

-

Reagents: Carboxylic acid intermediate, diamine linker, peptide coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).

-

Procedure: The carboxylic acid intermediate is dissolved in the solvent, and the peptide coupling agent, base, and diamine linker are added sequentially. The reaction mixture is stirred at room temperature until the coupling is complete.

Step 3: Deprotection

If the diamine linker contains any protecting groups, a final deprotection step is necessary to yield the final product, this compound. The choice of deprotection conditions depends on the nature of the protecting group used.

-

Reagents: Protected this compound precursor, deprotection reagent (e.g., trifluoroacetic acid for Boc groups), solvent.

-

Procedure: The protected precursor is treated with the appropriate deprotection reagent in a suitable solvent. After the reaction is complete, the final product is purified.

Step 4: Purification

The crude this compound is purified using preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

-

Method: Reverse-phase HPLC using a suitable column and a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

Synthesis Workflow of this compound

Caption: A simplified workflow for the semi-synthesis of this compound from the natural product GE2270 A.

Biological and Clinical Profile of this compound

The optimized structure of this compound translated into a promising biological and clinical profile for the treatment of CDI.

In Vitro and In Vivo Activity

This compound demonstrated potent in vitro activity against a broad panel of C. difficile isolates, including hypervirulent strains.[2] Its minimal inhibitory concentrations (MICs) were consistently low, indicating high potency. In preclinical animal models of CDI, this compound showed excellent efficacy, reducing the severity of the disease and improving survival rates.[7][8]

| Parameter | Value | Reference |

| MIC90 against C. difficile | 0.125 - 0.5 µg/mL | [2] |

| Mechanism of Action | Inhibition of Elongation Factor Tu (EF-Tu) | [2][5] |

| In Vivo Efficacy (Hamster Model) | Significant reduction in mortality and recurrence | [7][8] |

Clinical Development

This compound progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patients with CDI. A Phase 2 clinical trial compared the efficacy and safety of this compound to vancomycin, the standard of care for CDI. The results of this trial provided valuable data on the clinical potential of this compound. While Novartis ultimately discontinued its antibiotic development program, the clinical data for this compound remains a valuable resource for the scientific community.[9]

Conclusion and Future Perspectives

The discovery and development of this compound exemplify a successful application of natural product-based drug discovery, coupled with a strategic medicinal chemistry optimization campaign. The journey from the poorly soluble natural product GE2270 A to the clinical candidate this compound highlights the power of semi-synthetic approaches to address the challenges of antimicrobial resistance.

The in-depth understanding of the synthesis and mechanism of action of this compound provides a solid foundation for the future design of novel EF-Tu inhibitors. The unique mode of action of this class of compounds continues to be an attractive target for the development of new antibiotics against Gram-positive pathogens. The technical insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the global threat of infectious diseases.

References

-

A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A. (2010, October 15). PubMed. Retrieved January 16, 2026, from [Link]

-

Discovery of LFF571: an investigational agent for Clostridium difficile infection. (2012, March 8). PubMed. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. (2012, July 23). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]

-

Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012, July 23). Antimicrobial Agents and Chemotherapy. Retrieved January 16, 2026, from [Link]

-

Total synthesis of antibiotics GE2270A and GE2270T. (2006, November 27). PubMed. Retrieved January 16, 2026, from [Link]

-

Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Discovery of LFF571: An Investigational Agent for Clostridium difficile Infection. (2012, November 8). OSTI.GOV. Retrieved January 16, 2026, from [Link]

-

(PDF) Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. (2012, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization. (1991, July). PubMed. Retrieved January 16, 2026, from [Link]

-

DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION. (2015, October 13). Novartis OAK. Retrieved January 16, 2026, from [Link]

-

Antibacterial Thiopeptide GE2270-Congeners from Nonomuraea jiangxiensis. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. (2012, May 29). PubMed. Retrieved January 16, 2026, from [Link]

-

(12) United States Patent. (2011, June 21). Google Patents. Retrieved January 16, 2026, from [Link]

Sources

- 1. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of LFF571: An Investigational Agent for Clostridium difficile Infection (Journal Article) | OSTI.GOV [osti.gov]

- 5. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

mechanism of action of Lff-571 on protein synthesis

An In-Depth Technical Guide to the Mechanism of Action of LFF571 on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LFF571 is a novel semisynthetic thiopeptide antibiotic that demonstrates potent activity against Gram-positive bacteria, most notably Clostridium difficile. Its mechanism of action involves the specific inhibition of bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of LFF571's activity, intended for an audience engaged in antimicrobial research and development. We will delve into the precise molecular target, the inhibitory mechanism, the experimental validation of its action, and the molecular basis of resistance.

Introduction: The Clinical Need and Emergence of LFF571

Clostridium difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare challenge. The rise of hypervirulent strains and recurrent infections underscores the urgent need for novel therapeutics with distinct mechanisms of action. LFF571, a derivative of the natural product GE2270A, emerged as a promising candidate due to its potent and targeted activity against C. difficile.[1][2] Clinical trials have demonstrated that LFF571 is effective and well-tolerated for the treatment of CDI.[3] A key feature of LFF571 is its novel mechanism, targeting a clinically unprecedented bacterial protein, Elongation Factor Tu (EF-Tu).[2]

The Molecular Target: Elongation Factor Tu (EF-Tu)

Bacterial protein synthesis is a multi-step process involving initiation, elongation, and termination. The elongation phase, the cyclical addition of amino acids to a growing polypeptide chain, is facilitated by several elongation factors. EF-Tu is a crucial GTP-binding protein that plays a central role in the fidelity and efficiency of this process.

The Canonical Function of EF-Tu:

-

GTP Binding and Activation: In its active state, EF-Tu is bound to guanosine triphosphate (GTP).

-

Aminoacyl-tRNA Chaperoning: EF-Tu-GTP binds to and chaperones aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

-

Codon Recognition and GTP Hydrolysis: Upon correct codon-anticodon pairing between the mRNA and the aa-tRNA in the ribosomal A-site, the ribosome catalyzes the hydrolysis of GTP to GDP on EF-Tu.

-

Conformational Change and Release: GTP hydrolysis induces a conformational change in EF-Tu, leading to its dissociation from the aa-tRNA and the ribosome.

-

Recycling: The inactive EF-Tu-GDP complex is then recycled back to its active GTP-bound form by the guanine nucleotide exchange factor, EF-Ts.

This cycle is essential for the rapid and accurate elongation of the polypeptide chain.

The Inhibitory Mechanism of LFF571

LFF571 exerts its antibacterial effect by directly targeting and inhibiting the function of EF-Tu.[2]

Molecular Interaction:

LFF571 is a thiopeptide antibiotic that binds with high affinity to bacterial EF-Tu.[4] The binding site for LFF571 on EF-Tu overlaps with the binding site for aa-tRNA.[2] This steric hindrance is the cornerstone of its inhibitory action.

Functional Consequence:

By occupying the aa-tRNA binding site on EF-Tu, LFF571 effectively prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex.[3][5] This blockade has a direct and immediate impact on protein synthesis:

-

Inhibition of aa-tRNA Delivery: The primary consequence of LFF571 binding is the inability of EF-Tu to deliver charged tRNAs to the ribosome.

-

Stalling of Translation: This leads to a halt in the elongation phase of protein synthesis, as the ribosomal A-site remains unoccupied, preventing the addition of new amino acids to the growing polypeptide chain.

The specificity of LFF571 for bacterial EF-Tu over its eukaryotic counterpart is a critical aspect of its therapeutic potential, minimizing off-target effects in the host.

Figure 1: Mechanism of LFF571 Inhibition of Protein Synthesis.

Experimental Validation of the Mechanism of Action

The elucidation of LFF571's mechanism of action is supported by a range of experimental evidence.

Macromolecular Synthesis Inhibition Assays

A cornerstone in determining the mode of action of a novel antibiotic is the macromolecular synthesis inhibition assay. This technique assesses the specific cellular pathway targeted by the compound.

Principle:

This assay measures the incorporation of radiolabeled precursors into major classes of macromolecules: DNA, RNA, protein, and cell wall. By observing which pathway is inhibited at concentrations close to the minimum inhibitory concentration (MIC), the primary target can be identified.[6][7]

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

-

Bacterial Culture: Grow the target bacterium (e.g., C. difficile) to the mid-exponential phase in a suitable defined medium.[1]

-

Aliquoting and Precursor Addition: Aliquot the bacterial culture into separate tubes. To each set of tubes, add a specific radiolabeled precursor:

-

Protein Synthesis: [³H]-Leucine or [³⁵S]-Methionine

-

DNA Synthesis: [³H]-Thymidine

-

RNA Synthesis: [³H]-Uridine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

Compound Addition: Add LFF571 at various concentrations (typically multiples of the MIC). Include a no-drug control and controls with antibiotics of known mechanisms (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, vancomycin for cell wall synthesis, and tetracycline for protein synthesis).

-

Incubation: Incubate the tubes under appropriate conditions (e.g., anaerobically for C. difficile) for a defined period, allowing for precursor incorporation.[1]

-

Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates the macromolecules while unincorporated precursors remain in solution.

-

Washing and Scintillation Counting: Wash the precipitate to remove any remaining unincorporated radiolabel. The amount of incorporated radioactivity in the precipitate is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each macromolecular synthesis pathway is calculated by comparing the radioactivity in the LFF571-treated samples to the no-drug control. The 50% inhibitory concentration (IC₅₀) for each pathway can then be determined.

Results for LFF571:

Studies have shown that LFF571 specifically inhibits the incorporation of radiolabeled amino acids (protein synthesis) at concentrations similar to its MIC.[1] In contrast, the synthesis of DNA, RNA, and the cell wall are not significantly affected, confirming that protein synthesis is the primary target.[1]

In Vitro Translation Assays

To further confirm that LFF571 directly targets the translational machinery, cell-free in vitro translation assays are employed.

Principle:

These assays use purified components of the bacterial translation system (ribosomes, tRNAs, amino acids, and enzymes) to synthesize a reporter protein (e.g., luciferase or green fluorescent protein) from a specific mRNA template. The effect of an inhibitor can be directly measured by the reduction in the reporter signal.[8][9]

Experimental Protocol: In Vitro Translation Inhibition Assay

-

Assay Setup: In a microplate format, combine the components of a bacterial in vitro translation system (e.g., PURExpress®).

-

Template Addition: Add an mRNA template encoding a reporter protein.

-

Inhibitor Titration: Add LFF571 across a range of concentrations.

-

Incubation: Incubate the plate at the optimal temperature for the translation system.

-

Signal Detection: Measure the reporter protein signal (luminescence or fluorescence) at various time points or at the end of the incubation period.

-

Data Analysis: Generate a dose-response curve by plotting the reporter signal against the LFF571 concentration to determine the IC₅₀.

Expected Outcome for LFF571:

LFF571 demonstrates a dose-dependent inhibition of protein synthesis in these cell-free systems, providing direct evidence of its interaction with the translational machinery.

Figure 2: Experimental Workflow for Validating the Mechanism of Action of LFF571.

Molecular Basis of Resistance

Understanding the mechanisms by which bacteria develop resistance to an antibiotic is crucial for its long-term clinical viability. For LFF571, resistance is primarily target-based.

Spontaneous Mutations in EF-Tu:

Single-step mutations in the gene encoding EF-Tu (tuf) can confer reduced susceptibility to LFF571.[1] Sequencing of resistant C. difficile mutants has identified a specific amino acid substitution, G260E, located in the thiopeptide-binding pocket of EF-Tu.[1][10]

Mechanism of Resistance:

The G260E substitution is thought to be a gain-of-function mutation.[2] It is hypothesized that this change allows for the simultaneous binding of both LFF571 and aa-tRNA to the mutant EF-Tu.[2] While LFF571 can still bind to the mutant EF-Tu, it no longer effectively prevents the interaction with aa-tRNA, thus restoring translational activity, albeit at a potentially reduced efficiency. Importantly, this mutation does not typically confer cross-resistance to other classes of clinically used antibiotics.[1]

| Parameter | Value | Reference |

| Target | Elongation Factor Tu (EF-Tu) | [2] |

| MIC₉₀ against C. difficile | 0.25 - 0.5 µg/mL | [1] |

| KᏧ for C. difficile EF-Tu-GDP | ~130 nM | [2] |

| Resistance Mutation | G260E in EF-Tu | [1][10] |

| Frequency of Single-Step Resistance | <4.5 x 10⁻¹¹ to 1.2 x 10⁻⁹ | [1] |

| Table 1: Key Quantitative Parameters for LFF571. |

Conclusion and Future Directions

LFF571 represents a significant advancement in the development of antibiotics for C. difficile infections, primarily due to its novel mechanism of action. By inhibiting the essential bacterial protein EF-Tu, LFF571 effectively shuts down protein synthesis, leading to bacterial cell death. The detailed elucidation of its mechanism, from its molecular target to the basis of resistance, provides a solid foundation for its clinical development and potential for future optimization. Further structural studies of the LFF571-EF-Tu complex could provide even greater insight into the precise molecular interactions and aid in the design of next-generation EF-Tu inhibitors with improved potency and resistance profiles.

References

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(5), 2575–2581. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]

-

Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]

-

LaMarche, M. J., Leeds, J. A., & Sachdeva, M. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(2), a025254. [Link]

-

Citron, D. M., Tyrrell, K. L., & Goldstein, E. J. C. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 56(8), 4458–4462. [Link]

-

Ziuzia-Graczyk, I., et al. (2018). Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules. Bio-protocol, 8(16), e2993. [Link]

-

Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]

-

King, A. C., & Wu, L. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology, Chapter 13, Unit 13A.7. [Link]

-

King, A. C., & Wu, L. (2009). Macromolecular Synthesis and Membrane Perturbation Assays for Mechanisms of Action Studies of Antimicrobial Agents. ResearchGate. [Link]

-

Tsai, A., et al. (2014). A simple real-time assay for in vitro translation. RNA, 20(8), 1328–1335. [Link]

-

Wilson, D. N. (2019). Translational control of antibiotic resistance. Open Biology, 9(7), 190088. [Link]

-

Polikanov, Y. S., et al. (2018). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 46(18), 9693–9704. [Link]

-

Shinabarger, D., et al. (1999). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 43(9), 2106–2110. [Link]

-

Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]

-

Mesters, J. R., et al. (1998). Antibiotic resistance mechanisms of mutant EF-Tu species in Escherichia coli. The Journal of Molecular Biology, 279(2), 487–500. [Link]

-

Jan, E., & Sarnow, P. (2002). Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. Nucleic Acids Research, 30(24), 5379–5386. [Link]

-

Hsu, J. C.-C., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(4), 101822. [Link]

-

Leeds, J. A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]

-

Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345–352. [Link]

-

Wang, S., et al. (2022). Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis. Communications Biology, 5, 1046. [Link]

-

Wong, F. W. S., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. European Journal of Pharmacology, 575(1-3), 158–168. [Link]

-

Ford-Hutchinson, A. W. (1991). Regulation of the production and action of leukotrienes by MK-571 and MK-886. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 21A, 9–16. [Link]

-

Fofana, I., et al. (2013). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 57(1), 494–497. [Link]

-

Krolik, K. S., et al. (2024). Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience, 18. [Link]

Sources

- 1. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]

LFF-571: A Technical Guide to a Semisynthetic Thiopeptide for Clostridioides difficile Infection

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, with high recurrence rates associated with standard-of-care antibiotics.[1][2] LFF-571, a novel semisynthetic thiopeptide antibiotic, emerged as a promising therapeutic candidate specifically engineered to address this challenge. Derived from the natural product GE2270 A, this compound was optimized for the treatment of CDI, demonstrating potent targeted activity, a favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and efficacy in both preclinical models and clinical trials.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical origins, unique mechanism of action, microbiological profile, clinical performance, and the key experimental methodologies underpinning its development.

Introduction: The Rationale for a Targeted Thiopeptide

The therapeutic landscape for CDI has historically been dominated by broad-spectrum antibiotics like vancomycin and metronidazole.[6] While effective in achieving initial clinical cure, these agents can significantly disrupt the native gut microbiota, creating an environment ripe for CDI recurrence.[7] This clinical need spurred the development of narrow-spectrum antibiotics that could effectively target C. difficile while preserving the protective commensal gut flora.

Thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are known for their potent activity against Gram-positive bacteria.[8][9][10] The natural product GE2270 A, isolated from Planobispora rosea, showed promise but was hindered by poor aqueous solubility, limiting its therapeutic potential.[3][6] The development of this compound represents a successful target-oriented medicinal chemistry effort to overcome these limitations, creating a drug candidate tailored for oral administration and localized action within the gastrointestinal tract.[3][11]

Chemistry and Semisynthetic Optimization

This compound is a direct semisynthetic derivative of GE2270 A.[1][12] The core challenge in its development was to enhance the physicochemical properties of the parent molecule without compromising its potent antibacterial activity.[11] The key structural modification involved the introduction of a dicarboxylic acid moiety.[3][11]

Causality of Chemical Modification: The decision to synthesize 4-aminothiazolyl analogues and ultimately identify dicarboxylic acid derivatives was driven by the need to dramatically improve aqueous solubility.[3][11] Poor solubility in earlier candidates hampered formulation and led to inconsistent exposure in the gut. The dicarboxylic acid series enhanced the solubility and efficacy profile by several orders of magnitude, enabling a viable oral formulation and leading directly to the selection of this compound as an investigational new drug.[3][11]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of LFF571: an investigational agent for Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of LFF571 and vancomycin in patients with moderate Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DISCOVERY OF LFF571 AS AN INVESTIGATIONAL AGENT FOR Clostridium difficile INFECTION - OAK Open Access Archive [oak.novartis.com]

- 12. researchgate.net [researchgate.net]

the role of elongation factor Tu (EF-Tu) in Lff-571 binding

An In-depth Technical Guide to the Interaction of Lff-571 with Elongation Factor Tu (EF-Tu)

Executive Summary

This compound is a novel, semi-synthetic thiopeptide antibiotic that represents a significant advancement in the search for new antibacterial agents, particularly for the treatment of Clostridium difficile infections (CDI). Its mechanism of action is distinguished by its targeting of a clinically unexploited bacterial protein: elongation factor Tu (EF-Tu). EF-Tu is a universally conserved and essential GTPase that plays a pivotal role in the elongation phase of protein synthesis. This guide provides a comprehensive technical overview of the molecular interactions between this compound and EF-Tu. We will dissect the mechanism of inhibition, detail the experimental methodologies used to validate this interaction, and discuss the implications of these findings for drug development. The core of this compound's activity lies in its ability to bind to EF-Tu and sterically hinder the formation of the crucial EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby preventing the delivery of amino acids to the ribosome and causing a complete halt in protein synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this novel antibiotic-target pair.

Introduction: The Imperative for Novel Antibacterial Targets

The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds and a focused effort on identifying and validating novel bacterial targets. Elongation factor Tu (EF-Tu) emerges as a highly attractive candidate; it is a central node in bacterial physiology, essential for viability, and highly conserved across a wide range of prokaryotes.[1][2]

Elongation Factor Tu (EF-Tu): A Master Regulator of Protein Elongation

Elongation Factor Thermo unstable (EF-Tu) is a G-protein that functions as the primary chauffeur for aminoacyl-tRNAs (aa-tRNAs), delivering them to the aminoacyl (A)-site of the ribosome during translation.[3][4] Its function is governed by a cyclical binding and hydrolysis of GTP.

-

Activation: In the cytoplasm, EF-Tu binds to GTP, inducing a conformational change that allows it to bind any correctly charged aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).[3][5]

-

Delivery: This ternary complex docks at the ribosomal A-site. If the tRNA's anticodon correctly matches the mRNA's codon, the ribosome acts as a GTPase-activating protein (GAP), triggering EF-Tu to hydrolyze its bound GTP to GDP.[3]

-

Release and Recycling: GTP hydrolysis causes a dramatic conformational shift in EF-Tu, drastically lowering its affinity for the aa-tRNA and the ribosome, leading to its release.[3][5] The now inactive EF-Tu•GDP complex is regenerated by another factor, EF-Ts, which facilitates the exchange of GDP for a new molecule of GTP, preparing EF-Tu for another delivery cycle.[3]

This tightly regulated cycle is fundamental to the speed and fidelity of bacterial protein synthesis.

This compound: A Precision Weapon Against EF-Tu

This compound is a semi-synthetic thiopeptide derived from the natural product GE2270 A.[6][7] It exhibits potent activity against a range of Gram-positive bacteria and was specifically advanced for its efficacy against Clostridium difficile, the leading cause of hospital-acquired antibiotic-associated diarrhea.[6][8][9] Unlike many antibiotics that target the ribosome itself, this compound acts one step earlier, incapacitating the delivery system.[2][10]

The Molecular Mechanism of this compound Binding to EF-Tu

The antibacterial activity of this compound is a direct result of its high-affinity binding to EF-Tu, which culminates in the inhibition of protein synthesis.[8][10] The mechanism is not one of enzymatic inhibition, but rather of steric hindrance—a molecular roadblock.

This compound binds to EF-Tu and physically prevents the association of aa-tRNA, thereby interrupting the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex.[8][11] Without this complex, the ribosome is starved of the amino acid building blocks required for polypeptide chain elongation, and protein synthesis grinds to a halt. This targeted disruption is a highly efficient means of inducing bacteriostasis and, ultimately, cell death.[6][8] The binding affinity of this compound to C. difficile EF-Tu•GDP has been determined to be potent, with a dissociation constant (Kd) of approximately 130 nM.[12]

Investigational Methodologies for Characterizing the this compound-EF-Tu Interaction

A multi-faceted experimental approach is required to definitively establish and characterize the interaction between a novel compound and its molecular target. The following protocols represent a logical, self-validating workflow from initial potency assessment to final target confirmation.

Protocol 1: Determining Antimicrobial Potency via Minimum Inhibitory Concentration (MIC) Assay

-

Expert Rationale: The MIC is the foundational metric of an antibiotic's potency. For anaerobic organisms like C. difficile, the agar dilution method is considered a gold standard by bodies like the Clinical and Laboratory Standards Institute (CLSI) due to its accuracy and reproducibility.[13] This method directly assesses the concentration of the drug required to prevent visible bacterial growth.

-

Methodology: Agar Dilution

-

Preparation: Prepare a series of Brucella agar plates, each containing a specific, twofold serial dilution of this compound (e.g., from 64 µg/mL down to 0.008 µg/mL). Include a drug-free control plate.

-

Inoculum Preparation: Culture the C. difficile strain anaerobically to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a multipoint inoculator, spot a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate, delivering approximately 104 colony-forming units (CFU) per spot.

-

Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 48 hours.

-

Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar.

-

-

Data Presentation:

| Organism | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Metronidazole MIC90 (µg/mL) | Fidaxomicin MIC90 (µg/mL) |

| Clostridium difficile | 0.25 | 2.0 | 2.0 | 0.5 |

| Enterococcus spp. | 0.06 | >32 | >32 | 4.0 |

| Staphylococcus aureus (incl. MRSA) | 0.125 | 1.0 | >32 | >32 |

(Data compiled from sources[9][14][15])

Protocol 2: Target Identification Through Spontaneous Resistance Mapping

-

Expert Rationale: This genetic approach provides powerful, unbiased evidence for the drug's direct molecular target. The underlying principle is that bacteria will evolve to survive antibiotic pressure, and the most common mutations arise directly in the gene encoding the drug's target, altering the binding site to reduce drug affinity.[16] For C. difficile, which has two identical copies of the EF-Tu gene (tufA and tufB), sequencing both is critical.[6]

-

Methodology: Mutant Selection and Gene Sequencing

-

Selection: Plate a high-density lawn of C. difficile (~109 to 1010 CFU) onto Brucella agar containing this compound at a concentration 2-4 times the MIC.

-

Incubation: Incubate anaerobically at 37°C for 48-72 hours.

-

Isolation & Confirmation: Isolate any colonies that appear. Re-streak them on both drug-free and this compound-containing agar to confirm the resistant phenotype.

-

Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the parent (wild-type) strain.

-

PCR & Sequencing: Amplify the entire coding regions of both the tufA and tufB genes using specific primers. Sequence the amplicons and compare them to the wild-type sequence to identify mutations.

-

-

Key Finding: Studies using this method have consistently identified a single nucleotide polymorphism leading to a G260E (glycine to glutamic acid) amino acid substitution in the thiopeptide-binding pocket of EF-Tu in this compound-resistant C. difficile mutants.[6][17] This single mutation is sufficient to confer reduced susceptibility, providing strong evidence that EF-Tu is the direct target. The frequency of selecting for these mutants is very low (<4.5 × 10−11 to 1.2 × 10−9), indicating a high barrier to resistance development.[6][7]

Protocol 3: Validating Target Engagement in a Cellular Context

-

Expert Rationale: While genetic evidence is strong, direct biochemical proof that the drug binds its target within the complex proteome of the cell is the final piece of the puzzle. Modern chemical proteomics methods, such as integral Solvent-Induced Protein Precipitation (iSPP), can achieve this.[18] The principle is that when a ligand (this compound) binds its target protein (EF-Tu), it stabilizes the protein's structure, making it more resistant to denaturation by an organic solvent. This change in stability can be precisely quantified by mass spectrometry.

-

Workflow: iSPP for this compound Target Engagement

-

Conceptual Methodology

-

Lysate Preparation: Prepare a soluble protein extract from C. difficile.

-

Incubation: Aliquot the lysate and incubate with either this compound or a vehicle control (DMSO).

-

Denaturation: Add a gradient of an organic solvent (e.g., acetonitrile) to both sets of samples to induce protein precipitation.

-

Separation: Centrifuge to pellet the precipitated, unstable proteins.

-

Quantification: The remaining soluble proteins in the supernatant are digested into peptides and analyzed by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

-

Analysis: By comparing the abundance of each protein in the this compound-treated versus the control samples across the solvent gradient, a "melting curve" is generated for each protein. A rightward shift in this curve for EF-Tu in the presence of this compound would be definitive proof of stabilizing binding and direct target engagement.[18]

-

Implications for Drug Development and Clinical Application

-

A Clinically Novel Target: Targeting EF-Tu circumvents existing resistance mechanisms that affect other classes of protein synthesis inhibitors.[12] The lack of a human homolog in the cytoplasm makes EF-Tu an ideal selective target for antibacterial therapy.

-

Favorable Resistance Profile: The low frequency of spontaneous resistance and the fact that the primary resistance mutation (G260E) does not confer cross-resistance to other antibiotics are highly desirable features.[6][17] Interestingly, the G260E mutation does not abolish binding but is proposed to restore the ability of aa-tRNA to interact with the EF-Tu•GTP•LFF571 complex, allowing translation to proceed, albeit sub-optimally.[12]

-

Clinical Efficacy in CDI: In a Phase 2 clinical trial, this compound (200 mg, 4x daily) was found to be noninferior to vancomycin for achieving clinical cure in patients with moderate CDI (90.6% vs 78.3% cure rate).[19][20][21]

-

Pharmacological Advantages: this compound demonstrates limited systemic absorption and achieves very high fecal concentrations (ranging from 107 to 12,900 µg/g), which is ideal for treating a gastrointestinal infection like CDI.[10][22] These high local concentrations far exceed the MIC for C. difficile. Furthermore, this compound has been shown to reduce the production of toxins A and B by C. difficile even at sub-inhibitory concentrations, which may contribute to a more rapid alleviation of symptoms.[8][11][23]

Conclusion

The interaction between this compound and elongation factor Tu is a paradigm of modern antibiotic design, showcasing the successful targeting of a novel and essential bacterial process. Through a combination of genetic, biochemical, and microbiological methodologies, EF-Tu has been unequivocally validated as the direct target of this compound. The compound acts by obstructing the formation of the aa-tRNA ternary complex, a mechanism that leads to a potent and selective inhibition of bacterial protein synthesis. This in-depth understanding of its mechanism, coupled with a favorable resistance profile and proven clinical efficacy, underscores the potential of EF-Tu inhibitors as a vital new class of therapeutics in the fight against challenging Gram-positive pathogens.

References

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy, 59(4), 2006–2013. [Link]

-

Leeds, J. A., Sachdeva, M., Mullin, S., Dzink-Fox, J., & LaMarche, M. J. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy, 56(8), 4463–4465. [Link]

-

Zhanel, G. G., & Leeds, J. A. (2016). Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571. Cold Spring Harbor Perspectives in Medicine, 6(11), a027011. [Link]

-

Lee, C., Bressler, A. M., Lee, C. H., & Mullane, K. (2012). A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 56(8), 4443–4449. [Link]

-

Patsnap Synapse. (2024). What are EF-Tu inhibitors and how do they work? Patsnap. [Link]

-

Mas-Blesa, C., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. International Journal of Molecular Sciences, 25(5), 2955. [Link]

-

Hogg, T., Mesters, J. R., & Hilgenfeld, R. (2002). Inhibitory Mechanisms of Antibiotics Targeting Elongation Factor Tu. Current Protein & Peptide Science, 3(1), 121–131. [Link]

-

Prezioso, S. M., & Brown, E. D. (2017). Elfamycins: Inhibitors of Elongation Factor-Tu. ACS Infectious Diseases, 3(10), 703–712. [Link]

-

Leeds, J. A., et al. (2012). Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571. Antimicrobial Agents and Chemotherapy. [Link]

-

Leeds, J. A., et al. (2012). Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571. PubMed. [Link]

-

Wikipedia. (n.d.). EF-Tu. Wikipedia. [Link]

-

Citron, D. M., et al. (2012). Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 56(5), 2493–2503. [Link]

-

Citron, D. M., et al. (2012). Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria. PubMed. [Link]

-

Mullane, K., et al. (2015). Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]

-

Novartis. (n.d.). Multi-center, randomized, evaluator-blind, active-controlled, parallel-group design. novctrd.com. [Link]

-

ClinicalTrials.gov. (2020). Safety and Efficacy of Multiple Daily Dosing of Oral LFF571 in Patients With Moderate Clostridium Difficile Infections. ClinicalTrials.gov. [Link]

-

Debast, S. B., et al. (2013). Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications. Journal of Antimicrobial Chemotherapy, 68(6), 1305–1311. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile. PubMed. [Link]

-

Mullane, K., et al. (2015). Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1435–1440. [Link]

-

ResearchGate. (n.d.). Chemical structure of LFF571. ResearchGate. [Link]

-

Trzasko, A., et al. (2012). Efficacy of LFF571 in a Hamster Model of Clostridium difficile Infection. ResearchGate. [Link]

-

Bhansali, S. G., et al. (2015). Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections. Antimicrobial Agents and Chemotherapy, 59(3), 1441–1445. [Link]

-

MDPI. (2024). Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. MDPI. [Link]

-

Sachdeva, M., & Leeds, J. A. (2015). Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile. Antimicrobial Agents and Chemotherapy. [Link]

-

Chen, Y. C., et al. (2022). Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis. Communications Biology, 5, 1051. [Link]

-

Harvey, K. L., et al. (2019). The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis. Frontiers in Microbiology, 10, 1493. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

ResearchGate. (2013). What is the best method for the identification of an antimicrobial target? ResearchGate. [Link]

Sources

- 1. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. EF-Tu - Wikipedia [en.wikipedia.org]

- 4. The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights of the elongation factor EF-Tu complexes in protein translation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of and Mechanism of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compound LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Subinhibitory Concentrations of LFF571 Reduce Toxin Production by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative In Vitro Activities of LFF571 against Clostridium difficile and 630 Other Intestinal Strains of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A First-in-Human, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending Oral Dose Study To Assess the Safety and Tolerability of LFF571 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subinhibitory concentrations of LFF571 reduce toxin production by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterials Developed to Target a Single Organism: Mechanisms and Frequencies of Reduced Susceptibility to the Novel Anti-Clostridium difficile Compounds Fidaxomicin and LFF571 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative in vitro activities of LFF571 against Clostridium difficile and 630 other intestinal strains of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of LFF571 and three treatment agents against Clostridium difficile isolates collected for a pan-European survey in 2008: clinical and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of action of and mechanism of reduced susceptibility to the novel anti-Clostridium difficile compound LFF571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multicenter, randomized clinical trial to compare the safety and efficacy of LFF571 and vancomycin for Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multicenter, Randomized Clinical Trial To Compare the Safety and Efficacy of LFF571 and Vancomycin for Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of LFF571 and Vancomycin in Patients with Moderate Clostridium difficile Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

The Structure-Activity Relationship of Lff-571 and Its Analogs: A Technical Guide for Drug Development Professionals

Introduction: A New Frontier in Antimicrobial Development

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. Lff-571, a semisynthetic thiopeptide antibiotic, represents a significant advancement in the fight against Gram-positive pathogens, particularly the notorious Clostridium difficile.[1][2] Derived from the natural product GE2270 A, this compound has been meticulously engineered to overcome the limitations of its parent compound, exhibiting enhanced aqueous solubility and potent antibacterial efficacy.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs, offering critical insights for researchers and drug development professionals engaged in the pursuit of next-generation antibiotics. We will delve into the molecular mechanism of action, dissect the chemical modifications that modulate bioactivity, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

Molecular Mechanism of Action: Halting Protein Synthesis at its Core